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Compound of Interest

Compound Name: 4-Bromo-2-fluorocinnamic acid

CAS No.: 575469-65-7

Cat. No.: B3145487

Get Quote

Executive Summary: The Strategic Value of the
Scaffold
In the landscape of modern drug discovery, 4-Bromo-2-fluorocinnamic acid (CAS 149947-

19-3) represents a high-value "privileged structure."[1] It is not merely a reagent but a strategic

scaffold that combines three critical features for Structure-Activity Relationship (SAR)

optimization:

The Acrylic Acid "Warhead": A Michael acceptor capable of covalent interaction with cysteine

residues (common in kinase and protease inhibitors) or conversion to zinc-binding groups

(HDAC inhibitors).[1][2]

The 4-Bromo Handle: A pre-installed site for late-stage diversification via Palladium-

catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.[1][2]

The 2-Fluoro Substituent: An ortho-fluorine atom that modulates the pKa of the carboxylic

acid, influences the planarity of the system via conformational locking, and blocks metabolic

deactivation (Phase I oxidation) at a vulnerable site.[2]
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This guide details the handling, synthetic utility, and specific protocols for deploying this

precursor in the synthesis of HDAC inhibitors and heterocyclic cores (quinolones/indoles).[2]

Chemical Profile & Handling
Property Specification

CAS Number 149947-19-3

Molecular Formula C₉H₆BrFO₂

Molecular Weight 245.05 g/mol

Appearance White to pale yellow crystalline powder

Melting Point 213–217 °C

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water.[1][2][3]

Storage
2–8°C, inert atmosphere (Ar/N₂). Light sensitive.

[1][2][3][4]

Safety Advisory: This compound is an irritant to eyes, respiratory system, and skin.[2] Handle in

a fume hood. The acrylic moiety can polymerize under extreme heat or radical initiators; store

away from peroxides.[1][2]

Synthetic Utility & Logic[2]
The "Orthogonal Reactivity" Concept
The power of this molecule lies in its orthogonal reactivity.[2] You can modify the Aryl Core

without affecting the Alkenyl Tail, and vice versa, provided specific conditions are met.[2]

Path A (Aryl Modification): The C-Br bond is weaker than the C-F bond.[1] Using Pd(PPh3)4

or Pd(dppf)Cl2 allows selective substitution at the 4-position.[1][2]

Path B (Carboxyl Modification): Standard peptide coupling reagents (HATU, EDC) work

efficiently to generate amides.[1][2]
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Path C (Alkene Modification): Cyclopropanation or reduction (H2/Pd-C) can alter the linker

geometry.[1][2]

Mechanistic Insight: The Fluorine Effect
The 2-fluoro substituent is not passive.[1] Through the gauche effect and electrostatic repulsion

with the carbonyl oxygen (if amides are formed), the fluorine atom forces the alkene linker out

of planarity or locks it into a specific conformation, often improving binding affinity by reducing

the entropic penalty upon binding to a protein pocket.[2]

Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: To attach a biaryl moiety at the 4-position while preserving the acrylic acid

functionality.

Context: Many HDAC inhibitors (e.g., Panobinostat analogs) require a biaryl cap group.[1][2]

This protocol installs that cap using the bromine handle.[1][2]

Reagents:

4-Bromo-2-fluorocinnamic acid (1.0 equiv)[1][5]

Arylboronic acid (1.2 equiv)[1][2]

Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv)[1][2]

Potassium Carbonate (K₂CO₃) (3.0 equiv)[1][2]

Solvent System: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Methodology:

Preparation: In a 50 mL Schlenk flask, charge 4-Bromo-2-fluorocinnamic acid (245 mg,

1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Degas the mixture by bubbling Argon

through the solution for 10 minutes. Critical: Oxygen inhibits the Pd catalyst and promotes
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homocoupling.

Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM (41 mg, 0.05 mmol) quickly under a stream of

Argon.[2] Seal the flask.

Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1][2] The acid functionality may

cause streaking on TLC; use a buffered eluent or monitor the disappearance of the starting

bromide.[2]

Workup:

Cool to room temperature.[1][2][6][7]

Acidify carefully with 1N HCl to pH ~3 (precipitating the product).[1][2]

Extract with Ethyl Acetate (3 x 15 mL).[1][2]

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH

gradient with 1% Acetic Acid).

Self-Validation Check:

Success: Disappearance of the isotopic Br pattern (1:1 doublet) in MS. Appearance of the

biaryl product peak.[2]

Failure Mode: If decarboxylation occurs (loss of CO2), lower temperature to 60°C.[2]

Protocol B: One-Pot Synthesis of Hydroxamic Acids
(HDAC Binding Motif)
Objective: Direct conversion of the carboxylic acid to a hydroxamic acid zinc-binding group.[1]

Reagents:

Substituted Cinnamic Acid derivative (from Protocol A) (1.0 equiv)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://www.researchgate.net/publication/370347698_4111_Bromination_of_Cinnamic_Acid
https://web.alfredstate.edu/faculty/fongjd/Organic%20Chemistry%202/LAB/lab%202bromine%20addition.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://www.researchgate.net/publication/348491614_Synthesis_applications_and_Structure-Activity_Relationship_SAR_of_cinnamic_acid_derivatives_a_review
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3145487?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl Chloroformate (1.2 equiv)[1][2]

N-Methylmorpholine (NMM) (1.5 equiv)[1][2]

Hydroxylamine hydrochloride (NH₂OH[1][2]·HCl) (3.0 equiv)[1][2]

KOH (in Methanol) (5.0 equiv)[1][2]

Solvent: THF (anhydrous)

Methodology:

Activation: Dissolve the cinnamic acid derivative (1.0 mmol) in anhydrous THF (10 mL) at

0°C. Add NMM (1.5 mmol) followed by dropwise addition of Ethyl Chloroformate (1.2 mmol).

Stir for 30 mins to form the mixed anhydride.

Preparation of Hydroxylamine: In a separate flask, dissolve NH₂OH·HCl (3.0 mmol) in

Methanol and add KOH (in MeOH) to generate free hydroxylamine.[1][2] Filter off the KCl

precipitate if necessary, or use the suspension directly if finely dispersed.[2]

Coupling: Add the hydroxylamine solution to the mixed anhydride mixture at 0°C. Stir for 1

hour, then warm to room temperature for 2 hours.

Quench: Dilute with water and acidify to pH 6.

Isolation: Extract with Ethyl Acetate. The product often precipitates upon concentration.[1][2]

[6]

Visualization: Strategic Decision Pathway
The following diagram illustrates the decision logic for functionalizing this scaffold in a drug

discovery campaign.
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Caption: Figure 1. Divergent synthetic pathways utilizing the orthogonal reactivity of the 4-
Bromo-2-fluorocinnamic acid scaffold.

Troubleshooting & Optimization (Expert Insights)
Solubility Issues: The free acid is often insoluble in non-polar solvents (Hexane, Toluene).[2]

For reactions requiring non-polar media, convert to the Methyl Ester first (MeOH, H2SO4,

reflux), perform the reaction, and hydrolyze (LiOH, THF/H2O) at the end.[2]

Decarboxylation: Medicinal chemists often fear decarboxylation of cinnamic acids during

high-temperature couplings.[1][2] The 2-fluoro group actually stabilizes the system slightly

compared to the non-fluorinated analog, but strictly avoid temperatures >100°C in acidic

media.[2]

Purification: Brominated cinnamic acids streak on silica.[1][2] Add 1% Formic Acid to your

mobile phase to sharpen peaks.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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